Monensin sodium 100 microg/mL in Acetonitrile
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Overview
Description
Monensin sodium is a polyether antibiotic that is commonly used as a veterinary drug. It is often dissolved in acetonitrile to create a solution with a concentration of 100 micrograms per milliliter. This compound is known for its ability to transport sodium ions across cell membranes, which disrupts ion gradients and can lead to cell death in certain microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Monensin sodium is typically synthesized through a series of complex organic reactions. The process begins with the fermentation of Streptomyces cinnamonensis, a bacterium that naturally produces monensin. The monensin is then extracted and purified through various chromatographic techniques. The final step involves the conversion of monensin to its sodium salt form by reacting it with sodium hydroxide in an appropriate solvent .
Industrial Production Methods
In industrial settings, the production of monensin sodium involves large-scale fermentation processes. The fermentation broth is subjected to multiple extraction and purification steps to isolate monensin. The purified monensin is then converted to its sodium salt form and dissolved in acetonitrile to achieve the desired concentration of 100 micrograms per milliliter .
Chemical Reactions Analysis
Types of Reactions
Monensin sodium undergoes several types of chemical reactions, including:
Oxidation: Monensin sodium can be oxidized to form various oxidized derivatives.
Reduction: It can also undergo reduction reactions to form reduced derivatives.
Substitution: Monensin sodium can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of monensin, as well as substituted compounds with different functional groups .
Scientific Research Applications
Monensin sodium has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of monensin in various samples.
Biology: Monensin sodium is used to study ion transport mechanisms and membrane biology.
Medicine: It has applications in veterinary medicine as an antibiotic and growth promoter.
Mechanism of Action
Monensin sodium exerts its effects by transporting sodium ions across cell membranes. This disrupts the ion gradients that are essential for various cellular processes. The compound binds to sodium ions and facilitates their movement across the lipid bilayer, leading to an imbalance in ion concentrations. This disruption can cause cell death in certain microorganisms, making monensin sodium an effective antibiotic .
Comparison with Similar Compounds
Similar Compounds
Salinomycin: Another polyether antibiotic with similar ion transport properties.
Narasin: A polyether antibiotic used in veterinary medicine.
Lasalocid: A polyether antibiotic with applications in veterinary medicine.
Uniqueness
Monensin sodium is unique due to its specific ion transport mechanism and its effectiveness against a wide range of microorganisms. Its ability to disrupt ion gradients makes it a valuable tool in both research and industrial applications .
Properties
Molecular Formula |
C36H63NaO12 |
---|---|
Molecular Weight |
710.9 g/mol |
IUPAC Name |
sodium;(3R,4S)-4-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2S,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate;hydrate |
InChI |
InChI=1S/C36H62O11.Na.H2O/c1-10-34(31-20(3)16-26(43-31)28-19(2)15-21(4)36(41,18-37)46-28)12-11-27(44-34)33(8)13-14-35(47-33)17-25(38)22(5)30(45-35)23(6)29(42-9)24(7)32(39)40;;/h19-31,37-38,41H,10-18H2,1-9H3,(H,39,40);;1H2/q;+1;/p-1/t19-,20-,21+,22+,23-,24?,25-,26+,27+,28-,29+,30-,31-,33-,34-,35+,36-;;/m0../s1 |
InChI Key |
UKNOERUVQVZLSH-WUNIMUABSA-M |
Isomeric SMILES |
CC[C@]1(CC[C@@H](O1)[C@@]2(CC[C@@]3(O2)C[C@@H]([C@H]([C@H](O3)[C@@H](C)[C@H](C(C)C(=O)[O-])OC)C)O)C)[C@@H]4[C@H](C[C@@H](O4)[C@@H]5[C@H](C[C@H]([C@@](O5)(CO)O)C)C)C.O.[Na+] |
Canonical SMILES |
CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)[O-])OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C.O.[Na+] |
Origin of Product |
United States |
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